molecular formula C20H23Cl2N3O B2947602 N-(2,5-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide CAS No. 667891-37-4

N-(2,5-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide

Cat. No.: B2947602
CAS No.: 667891-37-4
M. Wt: 392.32
InChI Key: XOOJJSMHZXWROB-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide is a synthetic organic compound belonging to the class of N-phenylacetamide derivatives incorporating a piperazine moiety . This structural class is of significant interest in medicinal chemistry research, particularly in the investigation of new pharmacological agents. Compounds with this core structure are frequently explored for their potential interactions with the central nervous system. Specifically, research on highly similar analogs has indicated potential antipsychotic properties, with suggested mechanisms of action involving the modulation of dopaminergic and serotonergic systems, which are crucial for mood regulation and cognitive functions . Piperazine-acetamide derivatives have also been studied as analogs of anticonvulsant agents in preclinical models, highlighting the versatility of this chemical scaffold . The molecular structure of this compound, featuring a dichlorophenyl group and a dimethylphenyl-substituted piperazine, is designed to facilitate structure-activity relationship (SAR) studies. Researchers can utilize this compound to probe biological targets and optimize desired pharmacological profiles. It is supplied exclusively for research purposes in laboratory settings. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O/c1-14-3-6-19(15(2)11-14)25-9-7-24(8-10-25)13-20(26)23-18-12-16(21)4-5-17(18)22/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOJJSMHZXWROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-Dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide is a compound of increasing interest due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, which is a common scaffold in pharmacology due to its ability to interact with various biological targets. The presence of dichlorophenyl and dimethylphenyl groups enhances its lipophilicity and modulates its biological interactions.

Property Value
IUPAC Name This compound
Molecular Formula C18H20Cl2N2O
Molecular Weight 356.33 g/mol
CAS Number 123456-78-9

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Studies have shown that it can act as an antagonist at certain serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.

Key Mechanisms:

  • Serotonin Receptor Modulation : The compound has shown affinity for 5-HT receptors, influencing mood regulation and anxiety levels.
  • Dopamine Receptor Interaction : Its action on dopamine receptors suggests potential applications in treating conditions like schizophrenia and Parkinson's disease.
  • Acetylcholinesterase Inhibition : Some derivatives exhibit inhibition of acetylcholinesterase, indicating potential use in Alzheimer's disease management .

Anti-inflammatory Activity

Research has demonstrated that similar piperazine derivatives exhibit significant anti-inflammatory effects. For instance, compounds with structural similarities showed up to 87% inhibition of pro-inflammatory cytokines like TNF-α and IL-6 at concentrations as low as 10 μM .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. In vitro studies indicated promising antibacterial activity against various strains, suggesting its utility in developing new antibiotics .

Case Studies

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory potential of piperazine derivatives.
    • Findings : Certain derivatives exhibited potent inhibition of cytokine production in human cell lines.
    • : The structural modifications significantly enhanced the biological activity compared to standard drugs like dexamethasone .
  • Antimicrobial Efficacy Assessment :
    • Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated higher efficacy than traditional antibiotics at equivalent concentrations .

Structure-Activity Relationship (SAR)

The activity of this compound can be understood through SAR analysis:

Modification Effect on Activity
Substitution on the piperazine ringEnhanced receptor binding affinity
Presence of dichlorophenyl groupIncreased lipophilicity leading to better membrane penetration
Dimethyl substitution on phenyl groupImproved selectivity towards specific receptors

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine-Containing Acetamides

Compound 22 () :
  • Structure : N-[(4-Chlorophenyl)carbamoyl]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-pyridinesulfonamide
  • Key Differences :
    • Replaces the acetamide group with a sulfonamide (-SO2NH-) moiety.
    • Incorporates a pyridine ring instead of a benzene ring.
N-(3,5-dichlorophenyl)-2-piperazin-1-ylacetamide 2HCl () :
  • Structure : Substituted with 3,5-dichlorophenyl instead of 2,5-dichlorophenyl.
  • Impact :
    • The 3,5-dichloro substitution alters steric and electronic properties, which may affect binding to hydrophobic pockets in target proteins.
    • The hydrochloride salt improves aqueous solubility, enhancing bioavailability .
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide () :
  • Structure : Features a pyrazolyl ring instead of a piperazine.
  • Retains the dichlorophenyl group but lacks the piperazine’s basic nitrogen, which is critical for CNS penetration .

Antimicrobial Acetamide Derivatives ()

  • Compounds 47–50 :
    • Contain benzo[d]thiazol-5-ylsulfonyl and heteroaryl groups.
    • Activity : Exhibited antimicrobial effects against gram-positive bacteria and fungi.
  • Comparison: The target compound’s dichlorophenyl and dimethylphenyl groups may reduce antimicrobial efficacy but enhance selectivity for non-microbial targets (e.g., neurotransmitter receptors) .

Chalcone Derivatives ()

  • Structure : α,β-unsaturated ketones with aryl substituents.
  • Activity : Broad biological effects (anti-inflammatory, anticancer).
  • Comparison :
    • The target compound’s piperazine-acetamide scaffold lacks the conjugated ketone system of chalcones, likely redirecting its mechanism away from chalcone-like pathways (e.g., tubulin inhibition) .

Structural and Pharmacological Insights

Crystallographic Data

  • Analogs like those in form hydrogen-bonded dimers (R2<sup>2</sup>(10) motifs), which stabilize the crystal lattice.
  • The target compound’s planarity and rotational freedom around the acetamide bond may influence its solid-state packing and dissolution rates .

Pharmacological Potential

  • Hypothesized Targets : Dopamine or serotonin receptors (due to piperazine), or enzymes like acetylcholinesterase (due to acetamide).
  • Chlorine atoms at the 2,5-positions on the phenyl ring may enhance lipophilicity and blood-brain barrier penetration relative to 3,5-substituted analogs .

Data Tables

Table 1. Key Structural Comparisons

Compound Core Structure Substituents Notable Properties
Target Compound Piperazine-acetamide 2,5-dichlorophenyl, 2,4-dimethylphenyl High lipophilicity, CNS potential
Compound 22 () Piperazine-sulfonamide 2,5-dimethylphenyl, pyridine Enhanced solubility
N-(3,5-dichlorophenyl)-...2HCl Piperazine-acetamide 3,5-dichlorophenyl Improved solubility (salt form)
Chalcones () α,β-unsaturated ketone Aryl rings Anticancer, anti-inflammatory

Table 2. Pharmacological Activity of Selected Analogs

Compound Biological Activity Mechanism Hypotheses
Target Compound Underexplored Receptor modulation (e.g., 5-HT, D2)
Compounds 47–50 () Antimicrobial Enzyme inhibition (e.g., DHFR)
Chalcones () Anticancer Tubulin polymerization inhibition

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(2,5-dichlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide?

The compound is typically synthesized via coupling reactions between substituted phenylacetic acid derivatives and amine-containing precursors. A method analogous to involves dissolving 2,4-dichlorophenylacetic acid and a piperazine derivative in dichloromethane with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. Triethylamine is added to maintain basic conditions, followed by stirring at low temperatures (e.g., 273 K) to minimize side reactions. Post-reaction, the mixture is extracted, washed with brine, and purified via recrystallization (e.g., slow evaporation from methylene chloride) .

Q. How is the molecular structure of this compound confirmed in crystallographic studies?

X-ray crystallography is the gold standard for structural confirmation. For related acetamides, bond lengths (e.g., C=O at ~1.22 Å), torsion angles (e.g., nitro group deviation from the benzene plane at -16.7°), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds forming R₂²(10) dimers) are analyzed. Refinement uses riding models for hydrogen atoms with isotropic displacement parameters .

Q. What analytical techniques are used to assess purity and identity?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, 1^1H NMR can confirm the presence of methyl groups (δ ~2.3 ppm for CH₃) and aromatic protons (δ ~6.8–7.5 ppm). Mass spectrometry (MS) provides molecular weight validation (e.g., m/z 415.82 for a related analog) .

Advanced Research Questions

Q. What strategies optimize reaction yield during the coupling of dichlorophenylacetic acid and piperazine derivatives?

Key factors include:

  • Stoichiometry: A 1:1 molar ratio of acid to amine prevents excess reagent accumulation.
  • Catalyst selection: EDCI outperforms DCC due to reduced byproduct formation.
  • Temperature control: Maintaining 273 K minimizes racemization and side reactions.
  • Purification: Gradient column chromatography or recrystallization in ethanol improves purity .

Q. How do steric and electronic effects influence the compound’s conformational stability?

Steric repulsion between the dichlorophenyl and piperazine groups causes significant dihedral angles (e.g., 80.70° between amide and dichlorophenyl rings). Electron-withdrawing chloro groups increase amide planarity, enhancing intermolecular hydrogen bonding (e.g., N–H⋯O interactions), which stabilizes crystal packing .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

Target-based assays (e.g., receptor binding studies using radiolabeled ligands) and functional assays (e.g., cAMP modulation for GPCR activity) are recommended. Structural analogs with piperazine moieties show affinity for serotonin and dopamine receptors, suggesting similar screening frameworks .

Q. How can conflicting bioactivity data between analogs be resolved?

Contradictions often arise from substituent variations. For example, replacing 2,4-dimethylphenyl with 4-fluorophenyl in the piperazine ring alters lipophilicity (logP) and hydrogen-bonding capacity, affecting membrane permeability. Computational docking studies (e.g., AutoDock Vina) paired with SAR analysis can clarify structure-activity relationships .

Q. What challenges arise in crystallizing hygroscopic derivatives of this compound?

Hygroscopicity disrupts crystal lattice formation. Solutions include:

  • Solvent selection: Using low-polarity solvents (e.g., hexane) to reduce water absorption.
  • Controlled evaporation: Sealed chambers with desiccants (e.g., silica gel) ensure slow moisture-free crystallization .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for analogs?

Systematically vary substituents on the phenyl and piperazine rings. For example:

  • Electron-donating groups (e.g., -OCH₃): Increase solubility but may reduce receptor affinity.
  • Halogen substitutions (e.g., -Cl, -F): Enhance binding via hydrophobic interactions. Biological testing (e.g., IC₅₀ assays) combined with computational QSAR models (e.g., CoMFA) identifies critical pharmacophores .

Q. What stability protocols are recommended for long-term storage?

Store under inert atmosphere (argon) at -20°C in amber vials. Periodic HPLC analysis monitors degradation (e.g., hydrolysis of the acetamide group). Lyophilization improves stability for aqueous solutions .

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